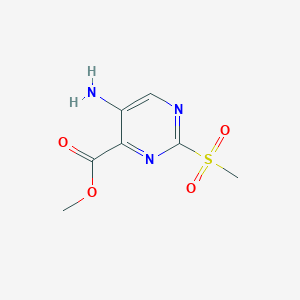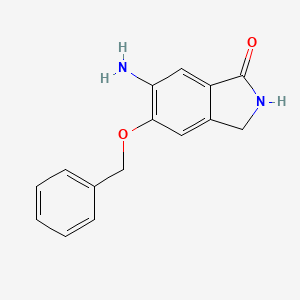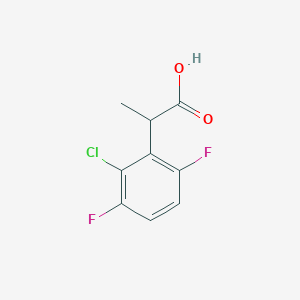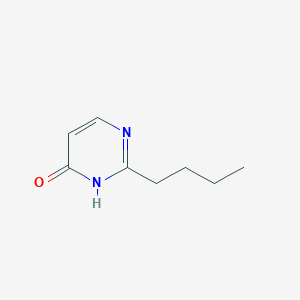
2-Butyl-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their diverse biological activities and are significant in medicinal chemistry. The structure of this compound includes a pyrimidine ring with a butyl group at the second position and a keto group at the fourth position, making it a versatile scaffold for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 2-Butyl-3,4-dihydropyrimidin-4-one is the Biginelli reaction. This one-pot, three-component reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. For instance, using benzaldehyde, ethyl acetoacetate, and urea in the presence of a catalyst like hydrochloric acid or Lewis acids such as boron trifluoride can yield the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as nano-cellulose/BF3/Fe3O4 have been employed to enhance the efficiency and sustainability of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding pyrimidinones.
Reduction: Reduction of the keto group can yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the butyl group or the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles such as amines or thiols for substitution.
Major Products:
Oxidation: Pyrimidinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The biological activity of 2-Butyl-3,4-dihydropyrimidin-4-one is primarily due to its ability to interact with various molecular targets. For instance, it can inhibit enzymes like dihydrofolate reductase by binding to the active site, thereby blocking the enzyme’s activity. This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydropyrimidin-2(1H)-one: Lacks the butyl group, but shares similar biological activities.
2-Butyl-4,6-dihydropyrimidin-5-one: Another derivative with different substitution patterns, affecting its reactivity and biological properties.
Uniqueness: 2-Butyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the butyl group at the second position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-butyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-7-9-6-5-8(11)10-7/h5-6H,2-4H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
BVAGDAFSWAHBDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC=CC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




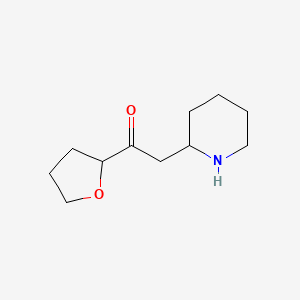
![1-[(2,6-Dimethylheptan-4-yl)amino]propan-2-ol](/img/structure/B13075790.png)
![5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13075791.png)
![4-Chloro-2-[(methylsulfanyl)methyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13075793.png)
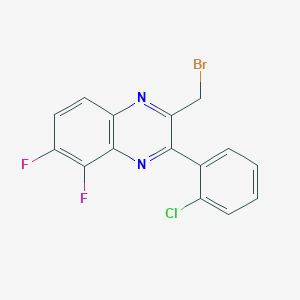
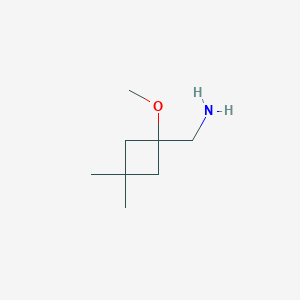
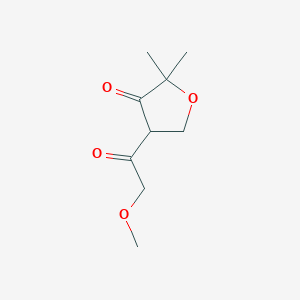
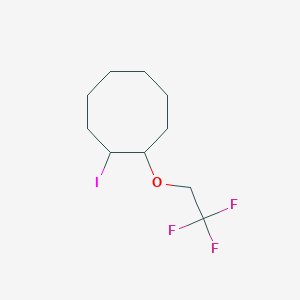
![1-Chloro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13075835.png)
